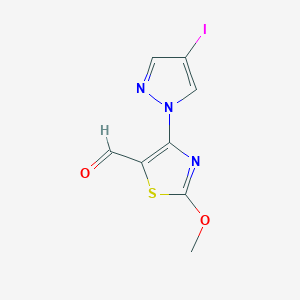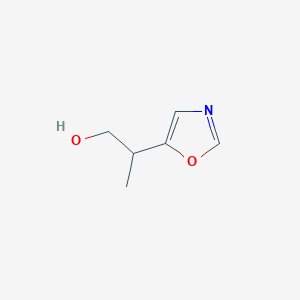
2-(1,3-Oxazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Oxazol-5-yl)propan-1-ol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound has a hydroxyl group attached to the propyl chain, making it an alcohol derivative of oxazole. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-5-yl)propan-1-ol can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method includes the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃), which allows the synthesis of 2-aryl-5-alkyl-substituted oxazoles in a single step .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of palladium-catalyzed direct arylation and alkenylation reactions. These methods are regio- and stereospecific and can tolerate a wide range of functional groups . The use of ionic liquids as solvents has also been reported to improve the yield and purity of oxazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Oxazol-5-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The oxazole ring can be reduced using hydrogenation reactions in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Produces 2-(1,3-Oxazol-5-yl)propanal.
Reduction: Produces 2-(1,3-Oxazol-5-yl)propan-1-amine.
Substitution: Produces 2-(1,3-Oxazol-5-yl)propyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Oxazol-5-yl)propan-1-ol has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various biologically active compounds . In medicinal chemistry, oxazole derivatives are explored for their antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The compound is also used in the development of new pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-(1,3-Oxazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,5-Dihydro-1,3-oxazol-2-yl)propan-1-ol
- 2-(2-Ethyl-1,3-oxazol-5-yl)propan-1-ol
Uniqueness
2-(1,3-Oxazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. The presence of the hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
2-(1,3-oxazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c1-5(3-8)6-2-7-4-9-6/h2,4-5,8H,3H2,1H3 |
InChI-Schlüssel |
HWJYYVAANYXGBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C1=CN=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


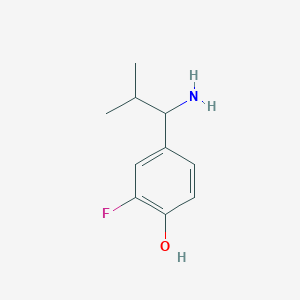
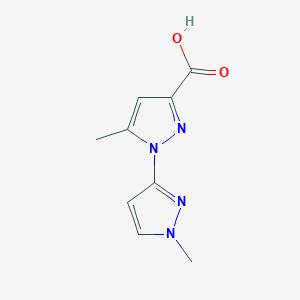
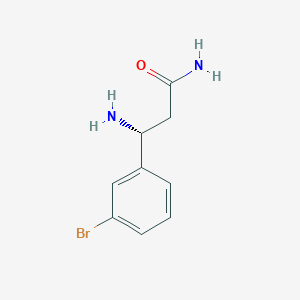
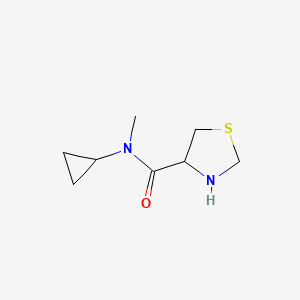


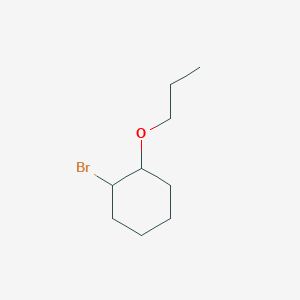

![Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate](/img/structure/B13302985.png)
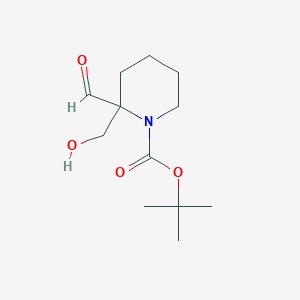
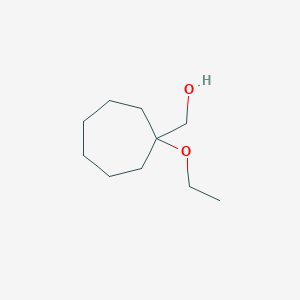
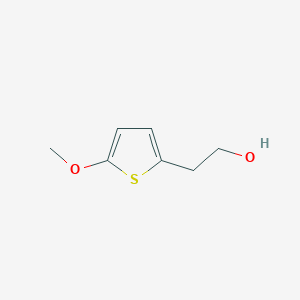
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13302996.png)
